gamma-Glutamylmethionine
Overview
Description
Gamma-glutamylmethionine is not directly mentioned in the provided papers; however, it is likely related to gamma-glutamyl compounds and glutathione metabolism, which are extensively discussed. Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant low-molecular-weight thiol in animal cells . It plays a crucial role in antioxidant defense, nutrient metabolism, and the regulation of various cellular events . The synthesis of GSH is a two-step process involving gamma-glutamylcysteine synthetase and GSH synthetase . Gamma-glutamylmethionine may be a derivative or analog of these gamma-glutamyl compounds, potentially involved in similar metabolic pathways or serving as a substrate for related enzymes.
Synthesis Analysis
The synthesis of gamma-glutamyl compounds typically begins with the formation of gamma-glutamylcysteine through the action of gamma-glutamylcysteine synthetase . This enzyme's activity is regulated by its light subunit and feedback inhibition by GSH . In the context of gamma-glutamylmethionine, it is conceivable that a similar enzymatic pathway could be involved, with methionine or a related sulfur-containing amino acid serving as a substrate. For instance, gamma-glutamylmethylamide is synthesized by an enzyme induced by growth on methylamine, suggesting the existence of specialized enzymes for the synthesis of gamma-glutamyl derivatives .
Molecular Structure Analysis
While the molecular structure of gamma-glutamylmethionine is not provided, insights can be drawn from related compounds. The crystal structure of gamma-glutamyltranspeptidase (GGT), an enzyme that processes gamma-glutamyl compounds, reveals a heterodimeric enzyme with a complex active site . The active site includes a threonine residue essential for catalysis , and the enzyme's structure is adapted to recognize and process the gamma-glutamyl moiety . This information is relevant for understanding how gamma-glutamylmethionine might interact with similar enzymes.
Chemical Reactions Analysis
Gamma-glutamyl compounds participate in transpeptidation reactions, where the gamma-glutamyl group is transferred to other amino acids or water . GGT is a key enzyme in these reactions, and its activity can be modulated by various inhibitors . The chemical reactions involving gamma-glutamylmethionine would likely be similar, with the compound potentially serving as a substrate or inhibitor for GGT or related enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-glutamylmethionine can be inferred from the properties of GSH and related gamma-glutamyl compounds. GSH is known for its role in maintaining redox balance within cells and its solubility in water . Gamma-glutamylmethionine may share these properties, being soluble and participating in redox reactions. Additionally, the presence of methionine could confer specific reactivity due to the sulfur atom, as seen in other sulfur-containing compounds .
Scientific Research Applications
Glutathione Metabolism and Health Implications Gamma-glutamylmethionine plays a role in glutathione metabolism, which is essential for antioxidant defense, nutrient metabolism, and regulation of cellular events. Studies highlight its significance in various diseases, including Alzheimer's, Parkinson's, liver disease, and diabetes, emphasizing its role in oxidative stress and aging (Wu et al., 2004).
Biosynthesis and Modulation of Glutathione The synthesis of glutathione, involving gamma-glutamylmethionine, is a critical process in maintaining cellular health. It's regulated by gamma-glutamylcysteine synthetase and GSH synthetase, with implications for treating conditions like GSH deficiency (Anderson, 1998).
Enzymatic Activity in Lens and Erythrocytes Gamma-glutamyl transpeptidase, utilizing gamma-glutamylmethionine, is found in the bovine lens and has implications in amino acid transport. This enzyme's activity varies across different cellular components (Rathbun & Wicker, 1973). Similarly, the role of gamma-glutamyl transpeptidase in human and rabbit erythrocytes suggests its involvement in amino acid transport, though its operational pathway in erythrocytes is still under investigation (Srivastava et al., 1976).
Cancer Research Research shows that gamma-glutamyl cysteine synthetase, involved in gamma-glutamylmethionine pathways, is expressed in nonsmall cell lung carcinoma. This suggests its role in protecting tumor cells against oxidative damage and could be a target for therapeutic strategies (Soini et al., 2001).
Cardiovascular Health Gamma-glutamyl transferase, related to gamma-glutamylmethionine metabolism, is associated with atherosclerosis and coronary heart disease risk. This relationship highlights the enzyme's role in oxidative stress defense and potential involvement in cardiovascular pathophysiology (Ndrepepa et al., 2018).
Glutathione Transport and Synthesis Studies show that gamma-glutamyl compounds like gamma-glutamylmethionine are critical in glutathione transport into liver and kidney. This has implications for understanding glutathione metabolism and potential therapeutic strategies for protecting cells from damage (Puri & Meister, 1983).
Gamma-Glutamylcysteine Synthetase Regulation The regulation of gamma-glutamylcysteine synthetase, a key enzyme in glutathione synthesis, is influenced by oxidative stress and hormonal changes. This provides insights into the cellular response mechanisms to environmental and physiological changes (Cai et al., 1997).
Interorgan Translocation and Metabolism of Glutathione Gamma-glutamylmethionine is involved in the interorgan translocation and metabolism of glutathione. This process is critical in maintaining glutathione levels in various tissues, with implications for cellular detoxification and response to oxidative stress (Griffith & Meister, 1979).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSKRXMANOPQY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315153 | |
Record name | γ-Glutamylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glutamylmethionine | |
CAS RN |
17663-87-5 | |
Record name | γ-Glutamylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17663-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | γ-Glutamylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma-Glutamylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 231 °C | |
Record name | gamma-Glutamylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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